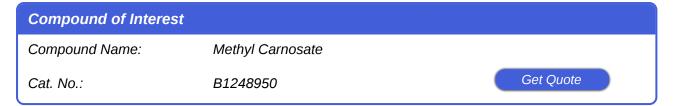


# Physical and chemical properties of methyl carnosate

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# Methyl Carnosate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Methyl carnosate, a naturally occurring diterpene found in medicinal herbs such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), has garnered significant scientific interest due to its potent antioxidant and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **methyl** carnosate, detailed experimental protocols for its isolation and analysis, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

# **Physical and Chemical Properties**

**Methyl carnosate** is a derivative of carnosic acid, where the carboxylic acid group is esterified with a methyl group.[3] This structural modification influences its physicochemical properties, such as solubility and stability.

## **Quantitative Data Summary**



The known physical and chemical properties of **methyl carnosate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C21H30O4	[4]
Molecular Weight	346.46 g/mol	[1][5]
IUPAC Name	methyl (4aR,10aS)-5,6- dihydroxy-1,1-dimethyl-7- propan-2-yl-2,3,4,9,10,10a- hexahydrophenanthrene-4a- carboxylate	[4][6]
Appearance	Light green to green solid	[5]
Boiling Point	464.6 ± 45.0 °C (Predicted)	[5]
Density	1.132 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Acid dissociation constant (pKa)	9.84 ± 0.60 (Predicted)	[5]
Solubility	DMSO: 100 mg/mL (288.63 mM; with ultrasonic treatment) Ethanol: 50 mg/mL (144.32 mM; with ultrasonic treatment)	[1][5]
Storage Conditions	-20°C or 4°C, protected from moisture and light	[5][6]

## **Spectral Data**

Detailed spectral data is crucial for the unambiguous identification and characterization of **methyl carnosate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for methyl carnosate is not readily available in the provided literature, <sup>1</sup>H and <sup>13</sup>C NMR data for the closely related compound, methyl ester of carnosic acid 12-methyl ether, have been published and can serve as a reference for structural elucidation.[7]



- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the methyl carnosate molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[7]
- Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of **methyl carnosate**, aiding in its identification and structural confirmation.[8]

# **Experimental Protocols**

The following sections detail the methodologies for the isolation, synthesis, and analysis of **methyl carnosate** as described in the scientific literature.

### **Isolation from Natural Sources**

Methyl carnosate is typically isolated from the leaves of rosemary or sage.[1][3]

#### 2.1.1. Supercritical Fluid Extraction (SFE)

Supercritical CO<sub>2</sub> extraction is an environmentally friendly and efficient method for extracting thermosensitive compounds like **methyl carnosate**.

- Protocol:
  - Dried and ground plant material (e.g., rosemary leaves) is packed into an extraction vessel.
  - Supercritical CO<sub>2</sub> is passed through the vessel at a controlled temperature and pressure.
  - The extract, containing methyl carnosate and other lipophilic compounds, is collected in a separator by reducing the pressure, which causes the CO<sub>2</sub> to return to a gaseous state and leave the extract behind.[3]

#### 2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a simple and cost-effective technique that utilizes ultrasonic waves to enhance extraction efficiency.[3]



#### Protocol:

- Powdered plant material is suspended in a suitable solvent (e.g., ethanol or methanol).
- The suspension is subjected to ultrasonic irradiation for a specified time.
- The mixture is then filtered, and the solvent is evaporated to yield the crude extract containing methyl carnosate.[3]

#### 2.1.3. Centrifugal Partition Chromatography (CPC)

CPC is a preparative liquid-liquid chromatography technique used for the purification of natural products.

#### Protocol:

- A biphasic solvent system is selected (e.g., hexane/ethyl acetate/methanol/water).
- The crude extract is dissolved in a suitable phase and injected into the CPC column.
- The components are separated based on their partition coefficients between the two liquid phases, allowing for the isolation of pure methyl carnosate.

## **Synthesis of Methyl Carnosate**

**Methyl carnosate** can be synthesized from its precursor, carnosic acid.

#### Protocol:

- Carnosic acid is dissolved in a mixture of toluene and methanol under an inert atmosphere (N<sub>2</sub>).
- The solution is cooled in an ice-water bath.
- A solution of trimethylsilyldiazomethane (TMSCHN<sub>2</sub>) in hexanes is added dropwise to the reaction mixture.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).



 Upon completion, the solvent is removed, and the product is purified to yield methyl carnosate.[10]

# **Analytical Methods**

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a standard method for the quantification of **methyl** carnosate in plant extracts.

- Protocol:
  - o A C18 reversed-phase column is typically used.
  - The mobile phase often consists of a gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).
  - Detection is performed at a wavelength where methyl carnosate exhibits maximum absorbance.[3]
- 2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and selective method for the identification and quantification of **methyl carnosate**, especially in complex matrices.[3]

- Protocol:
  - The chromatographic separation is performed as described for HPLC.
  - The eluent is introduced into a mass spectrometer for detection.
  - Mass spectral data, including the parent ion and fragmentation pattern, are used for confirmation.[3]

# **Biological Activities and Signaling Pathways**

**Methyl carnosate** exhibits a range of biological activities, with its antioxidant and antibacterial effects being the most prominent.[2][11]



## **Antioxidant Activity**

**Methyl carnosate** is a potent antioxidant that can protect against oxidative stress.[12][13] It has been shown to be effective in protecting triglyceride emulsions from oxidation.[12] The antioxidant activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.[14]

## **Antimicrobial Activity**

**Methyl carnosate** has demonstrated antibacterial activity against various bacteria, including Bacillus cereus.[2][5] This suggests its potential as a natural antimicrobial agent.

## **Other Biological Activities**

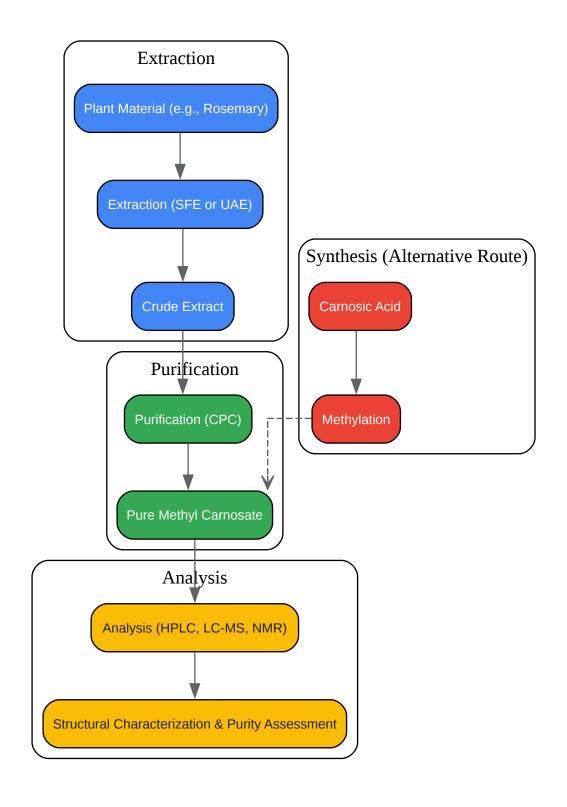
Recent studies have explored other potential therapeutic applications of **methyl carnosate**. For instance, it has been investigated for its effects on KCNQ potassium channels, which are involved in neuronal excitability.[10]

## **Visualizations**

## **Experimental Workflow**

The following diagram illustrates a general workflow for the isolation and analysis of **methyl** carnosate from a plant source.





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Caption: General workflow for isolation and analysis of methyl carnosate.

# Conclusion



**Methyl carnosate** is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. Its well-defined physical and chemical properties, coupled with its notable biological activities, make it a compelling subject for further research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers working with this valuable diterpene.

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